3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one
Description
3-(2-Bromophenoxy)-7-methoxy-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with a 2-bromophenoxy group at position 3 and a methoxy group at position 5. Its molecular formula is C₁₇H₁₃BrO₄, with an average molecular weight of 361.19 g/mol and a monoisotopic mass of 359.9997 . The compound is structurally related to natural flavonoids and synthetic chromenones, which are widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities .
The methoxy group at position 7 contributes to metabolic stability and modulates electronic effects on the chromenone core .
Properties
IUPAC Name |
3-(2-bromophenoxy)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c1-19-10-6-7-11-14(8-10)20-9-15(16(11)18)21-13-5-3-2-4-12(13)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAGLMPUASEGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one typically involves a multi-step process. One common method starts with the preparation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with 1,3-dimethylbarbituric acid . The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol. The final product is then purified through recrystallization using aqueous ethanol .
Chemical Reactions Analysis
3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Organic Synthesis:
3-(2-Bromophenoxy)-7-methoxy-4H-chromen-4-one serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it a valuable intermediate in the development of more complex molecules. Researchers utilize this compound in multi-component reactions to generate novel chromene derivatives with enhanced properties .
Reagent in Organic Transformations:
The compound is also employed as a reagent in various organic transformations, including nucleophilic substitutions and condensation reactions. Its ability to participate in diverse chemical reactions facilitates the synthesis of other biologically active compounds.
Antimicrobial Properties:
Recent studies have highlighted the antimicrobial activity of this compound against a range of pathogens. For instance, it has shown significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for some derivatives have been reported as low as 0.007 µg/mL, indicating potent antimicrobial efficacy .
Anticancer Potential:
The compound exhibits promising anticancer properties, with research indicating its ability to induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may inhibit key enzymes involved in cancer progression and modulate signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects:
In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophages without inducing cytotoxicity, positioning it as a potential therapeutic agent for inflammatory diseases .
Industrial Applications
Development of New Materials:
Due to its unique chemical properties, this compound is being explored for applications in materials science. It may be utilized in the development of new polymers and coatings that require specific chemical functionalities or enhanced durability.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against seven human pathogens with MIC values ranging from 0.007 to 3.9 µg/mL | Antimicrobial agents |
| Study 2 | Induced apoptosis in HeLa and MCF7 cancer cell lines; inhibited tumor growth in vivo | Anticancer therapies |
| Study 3 | Inhibited LPS-induced nitric oxide production in RAW 264.7 macrophages | Anti-inflammatory treatments |
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromenone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one with analogous compounds:
Table 1: Structural and Pharmacological Comparison
*Estimated based on structural formula.
Key Findings
Anti-Tumor Activity: The kakkatin derivative HK (6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) demonstrated potent anti-tumor activity against hepatocellular carcinoma (HCC) cells (IC₅₀ = 12 µM), targeting PDE3B and NF-κB pathways . In contrast, this compound lacks direct anti-tumor data but shares structural motifs (e.g., methoxy at position 7) that may confer similar activity. Cabreuvin (3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one) inhibits the Hedgehog pathway, critical in cancer stem cell proliferation . Its dimethoxy groups enhance lipophilicity and target binding compared to bromophenoxy derivatives.
Anti-Inflammatory Activity :
- 7M3HSC (3-(4-hydroxystyryl)-7-methoxy-4H-chromen-4-one) reduced IL-6 production in macrophages and synergized with etoposide to inhibit cancer cell proliferation . Hydroxyl groups in styryl substituents enhance hydrogen bonding with inflammatory mediators.
- 3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one derivatives showed significant antioxidant activity (DPPH scavenging) and anti-inflammatory effects in carrageenan-induced edema models .
Chlorine in 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one similarly enhances antimicrobial activity . Hydrophobic Substituents: Heptynyloxy groups in HK improve membrane permeability, critical for intracellular target engagement .
Pharmacokinetic and Mechanistic Insights
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., at position 7) reduce metabolic oxidation compared to hydroxyl groups, prolonging half-life .
- Bromophenoxy vs. Dimethoxyphenyl: Bromine’s larger atomic radius may sterically hinder target binding compared to smaller substituents like methoxy .
Biological Activity
3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one is a chromone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The unique structural features of this compound, including the bromophenoxy and methoxy groups, contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H11BrO4
- Molecular Weight : 363.16 g/mol
This compound features a chromone backbone with a bromophenoxy group at the 3-position and a methoxy group at the 7-position, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
- Signaling Pathway Modulation : It may modulate key signaling pathways such as NF-κB and MAPK, which are crucial in cell proliferation and inflammation.
- Induction of Apoptosis : Preliminary studies suggest that it can induce apoptosis in cancer cells by activating pro-apoptotic proteins while inhibiting anti-apoptotic proteins.
Anti-inflammatory Activity
Research has indicated that derivatives of chromones, including this compound, exhibit significant anti-inflammatory properties. This is particularly relevant for conditions associated with chronic inflammation, such as cancer and arthritis. In vitro studies have demonstrated that these compounds can effectively reduce the levels of pro-inflammatory cytokines .
Anticancer Activity
Several studies have reported the anticancer potential of chromone derivatives. For example, a study evaluating various chromone congeners found that compounds similar to this compound showed selective cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines. The mechanism involved DNA fragmentation and modulation of apoptosis-related gene expression .
In Vitro Studies
A recent study assessed the cytotoxic effects of multiple chromone derivatives on cancer cell lines using the MTT assay. The findings indicated that certain derivatives exhibited potent activity against MCF-7 and HCT-116 cells, with IC50 values indicating effective concentrations for inducing cell death. Notably, compounds demonstrated mechanisms involving both apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity. The presence of the bromophenoxy moiety is crucial for hydrophobic interactions with target proteins, while the methoxy group may influence solubility and bioavailability .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | Similar core with different phenyl substituent | Distinct biological activity due to substitutions |
| 5-Hydroxyflavone | Hydroxyl groups on different positions | Known for antioxidant properties |
| 7-Hydroxyflavone | Hydroxylated flavonoid structure | Demonstrates notable anti-inflammatory effects |
This table illustrates how variations in structure can lead to differing biological activities among related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
